Dimethyl 2,4-diacetyl-3-(3-nitrophenyl)pentanedioate

概要

説明

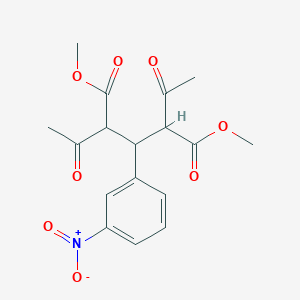

Dimethyl 2,4-diacetyl-3-(3-nitrophenyl)pentanedioate is an organic compound with the molecular formula C₁₇H₁₉NO₈ and a molecular weight of 365.33 g/mol . This compound is characterized by the presence of two acetyl groups and a nitrophenyl group attached to a pentanedioate backbone. It is often used as an intermediate in the synthesis of various pharmaceuticals and chemical reagents.

準備方法

The synthesis of Dimethyl 2,4-diacetyl-3-(3-nitrophenyl)pentanedioate typically involves a multi-step process. One common method is the Hantzsch reaction, which involves the condensation of 3-nitrobenzaldehyde with methyl acetoacetate in the presence of a suitable catalyst . The reaction is carried out under controlled conditions, often in a solvent such as dimethylformamide (DMF), at a temperature of around 4°C . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

化学反応の分析

Dimethyl 2,4-diacetyl-3-(3-nitrophenyl)pentanedioate undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The acetyl groups can undergo nucleophilic substitution reactions with various nucleophiles. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines.

科学的研究の応用

Dimethyl 2,4-diacetyl-3-(3-nitrophenyl)pentanedioate has several scientific research applications:

Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

作用機序

The mechanism of action of Dimethyl 2,4-diacetyl-3-(3-nitrophenyl)pentanedioate involves its interaction with specific molecular targets. For example, in the synthesis of pharmaceuticals, it may act as a key intermediate that undergoes further chemical transformations to yield active drug molecules. The pathways involved typically include nucleophilic substitution, reduction, and oxidation reactions .

類似化合物との比較

Dimethyl 2,4-diacetyl-3-(3-nitrophenyl)pentanedioate can be compared with similar compounds such as:

Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate (Nifedipine): Both compounds contain nitrophenyl groups and are used in pharmaceutical synthesis, but Nifedipine is specifically used as an anti-hypertensive drug.

Dimethyl 2,4-diacetyl-3-(2-nitrophenyl)pentanedioate: This compound is structurally similar but has a different position of the nitro group, which can affect its reactivity and applications.

This compound is unique due to its specific structural features and the versatility it offers in synthetic chemistry .

生物活性

Dimethyl 2,4-diacetyl-3-(3-nitrophenyl)pentanedioate is an organic compound with significant implications in biochemical research and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a pentanedioate backbone with two acetyl groups and a nitrophenyl substituent. Its molecular formula is , with a molecular weight of approximately 265.25 g/mol. The nitrophenyl group contributes to the compound's reactivity and biological interactions.

The biological activity of this compound primarily revolves around its role as a substrate in enzyme-catalyzed reactions. It has been identified as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting cardiovascular diseases. The mechanism involves:

- Nucleophilic Substitution : The acetyl groups can undergo hydrolysis or substitution reactions, influencing various biochemical pathways.

- Electron Transfer : The nitrophenyl group can participate in electron transfer reactions, which may modulate cellular processes.

Enzyme-Catalyzed Reactions

This compound is utilized in studies involving enzyme kinetics and inhibition. It serves as a substrate for various enzymes, enabling researchers to investigate enzyme mechanisms and develop inhibitors for therapeutic purposes .

Therapeutic Potential

Research indicates potential applications in treating conditions such as hypertension and cancer. The compound's structure allows it to interact with specific molecular targets, which could lead to the development of new therapeutic agents:

- Cardiovascular Drugs : As a precursor in drug synthesis, it may contribute to developing medications that target calcium channels, similar to nifedipine .

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its antineoplastic properties .

Comparison of Biological Activity with Similar Compounds

| Compound Name | Molecular Formula | Notable Features | Biological Activity |

|---|---|---|---|

| This compound | Contains nitrophenyl group | Substrate for enzyme studies; potential cardiovascular drug | |

| Diethyl 2,4-diacetyl-3-(4-nitrophenyl)pentanedioate | Similar structure; different nitro position | Potential enzyme inhibitor; electron transfer capabilities | |

| Dimethyl 2,4-diacetyl-3-(2-nitrophenyl)pentanedioate | Structural variation; different nitro position | Investigated for similar biological activities |

Case Studies and Research Findings

- Enzyme Inhibition Studies : In a study assessing the compound's role in enzyme inhibition, it was shown to effectively inhibit specific enzymes involved in metabolic pathways related to cardiovascular health. The inhibition kinetics were analyzed using Lineweaver-Burk plots, demonstrating competitive inhibition characteristics.

- Anticancer Activity : A study evaluated the cytotoxic effects of various derivatives of this compound on cancer cell lines (e.g., L5178Y lymphoma). Results indicated that certain derivatives exhibited significant growth inhibition compared to control groups, suggesting potential for further development as anticancer agents .

特性

IUPAC Name |

dimethyl 2,4-diacetyl-3-(3-nitrophenyl)pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO8/c1-9(19)13(16(21)25-3)15(14(10(2)20)17(22)26-4)11-6-5-7-12(8-11)18(23)24/h5-8,13-15H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRZGJFOHXKPBOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(C1=CC(=CC=C1)[N+](=O)[O-])C(C(=O)C)C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60401211 | |

| Record name | ST51002545 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89080-61-5 | |

| Record name | 1,5-Dimethyl 2,4-diacetyl-3-(3-nitrophenyl)pentanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89080-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ST51002545 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。